molecular formula C12H10N4O B1456483 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1330043-83-8

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

货号: B1456483
CAS 编号: 1330043-83-8
分子量: 226.23 g/mol
InChI 键: KXNGVIIVQBHVOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Development

The development of this compound represents a significant milestone in the evolution of fused heterocyclic chemistry, building upon decades of research into pyrazolo[1,5-a]pyridine scaffolds. The foundational work on pyrazolo[1,5-a]pyridine derivatives began in the mid-20th century, with researchers recognizing the potential of these bicyclic systems in medicinal chemistry applications. Early synthetic approaches to pyrazolo[1,5-a]pyridines primarily involved intermolecular [3 + 2] cycloaddition reactions of nitrogen-iminopyridinium ylides with alkenes or alkynes as dipolarophiles, establishing the groundwork for more sophisticated derivatives.

The specific compound this compound emerged from research efforts aimed at combining the beneficial properties of pyrazolo[1,5-a]pyridine cores with pyrimidine substitution patterns. This development was catalyzed by the recognition that pyrazolo[1,5-a]pyridine derivatives possess remarkable pharmacological properties, including anti-viral, anti-cancer, anti-inflammatory, anti-fungal, and anti-tubercular activities. The incorporation of a methoxypyrimidine substituent was designed to enhance these properties while providing additional sites for molecular recognition and binding interactions.

The synthetic methodology for creating such complex heterocyclic systems has evolved significantly, with modern approaches utilizing cross-dehydrogenative coupling reactions between nitrogen-amino-2-iminopyridine derivatives and various carbonyl compounds. These advancements have enabled the efficient preparation of this compound and related derivatives, facilitating their study and application in diverse chemical contexts.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its structural complexity, representing a paradigm for the design of multifunctional nitrogen-containing heterocycles. Fused nitrogen-containing heterocyclic compounds have been identified to display a prominent role in medicinal chemistry, biochemistry, and other streams of science, with countless derivatives of pyrazolo[1,5-a]pyridine being investigated for their distinct pharmacological characterization. The specific architecture of this compound embodies the principles of rational drug design, where multiple pharmacophoric elements are strategically combined within a single molecular framework.

The compound's significance is further amplified by its potential as a scaffold for structure-activity relationship studies. Pyrazolo[1,5-a]pyridine derivatives are known to function as selective protein inhibitors, exhibiting remarkable outcomes in both in vitro and in vivo profile screening. The addition of the methoxypyrimidine moiety introduces additional hydrogen bonding capabilities and electronic effects that can modulate biological activity. This dual heterocyclic system provides medicinal chemists with a versatile platform for designing compounds with enhanced selectivity and potency.

The structural motif also serves as an excellent example of how modern heterocyclic chemistry can address complex therapeutic challenges. The pyrazolo[1,5-a]pyridine core is present in known dopamine D3 agonists and D4 antagonists, suggesting that derivatives like this compound could play important roles in treating neurological and central nervous system disorders. The integration of pyrimidine functionality adds another layer of biological relevance, as pyrimidine-containing compounds are fundamental to numerous biological processes and pharmaceutical applications.

Structural Features and Molecular Characteristics

The molecular architecture of this compound exhibits a sophisticated arrangement of heterocyclic rings and functional groups that collectively define its chemical and physical properties. The compound possesses the molecular formula C12H10N4O with a molecular weight of 226.239 grams per mole, reflecting its substantial nitrogen content and the presence of an oxygen-containing methoxy substituent. The structural complexity is captured in the compound's SMILES notation: COC1=NC(=NC=C1)C1=C2C=CC=CN2N=C1, which delineates the precise connectivity between the pyrazolo[1,5-a]pyridine core and the methoxypyrimidine substituent.

The pyrazolo[1,5-a]pyridine core itself represents a fused bicyclic system where a pyrazole ring is fused to a pyridine ring through a shared nitrogen-carbon bond. This fusion creates a rigid, planar framework that provides excellent π-electron delocalization across the entire ring system. The base pyrazolo[1,5-a]pyridine structure has a molecular formula of C7H6N2 and a molecular weight of 118.136 grams per mole, with physical properties including a density of 1.1±0.1 grams per cubic centimeter and a boiling point of 210.6 degrees Celsius. The incorporation of the methoxypyrimidine substituent at the 3-position significantly modifies these properties, introducing additional polarity and hydrogen bonding capabilities.

The methoxypyrimidine substituent contributes four additional nitrogen atoms and one oxygen atom to the overall molecular structure, creating multiple sites for potential hydrogen bonding and π-π interactions. The methoxy group (-OCH3) at the 4-position of the pyrimidine ring introduces electron-donating character, which can influence the electronic distribution throughout the entire molecule. This substitution pattern also creates a molecular geometry that balances planarity with three-dimensional character, potentially optimizing interactions with biological targets.

The overall molecular architecture exhibits characteristics that are highly favorable for drug-like properties. The compound maintains a moderate molecular weight within the typical range for pharmaceutical compounds, while the multiple nitrogen atoms provide opportunities for hydrogen bonding with biological receptors. The structural rigidity imparted by the fused ring systems ensures conformational stability, while the methoxy substituent offers potential sites for metabolic modification or structure-activity relationship optimization.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds, reflecting both the structural hierarchy and the specific substitution pattern of this sophisticated molecule. The compound is officially registered under the Chemical Abstracts Service number 1330043-83-8, providing a unique identifier for database searches and regulatory documentation. This systematic approach to nomenclature ensures unambiguous communication of the compound's structure across scientific disciplines and regulatory frameworks.

The name itself can be deconstructed to understand the molecular architecture systematically. The core structure is identified as "pyrazolo[1,5-a]pyridine," indicating the fusion pattern between the pyrazole and pyridine rings. The numbers [1,5-a] specify the precise atoms involved in the ring fusion, with the pyrazole nitrogen at position 1 being connected to the pyridine carbon at position 5, while the pyrazole carbon at position 5 connects to the pyridine nitrogen, designated as position a. This nomenclature system ensures that the exact connectivity is unambiguously defined.

The substituent portion of the name, "3-(4-methoxypyrimidin-2-yl)," describes the attachment of a methoxypyrimidine group at the 3-position of the pyrazolo[1,5-a]pyridine core. The pyrimidine ring itself carries a methoxy substituent at the 4-position, and the entire methoxypyrimidine unit is connected to the core structure through the 2-position of the pyrimidine ring. This hierarchical naming approach allows chemists to visualize the complete molecular structure based solely on the systematic name.

From a classification perspective, this compound belongs to several important chemical categories. It is primarily classified as a pyrazolo[1,5-a]pyridine derivative, placing it within the broader family of fused heterocyclic compounds. The compound also qualifies as a pyrimidine derivative due to the presence of the methoxypyrimidine substituent, connecting it to the extensive literature on pyrimidine-containing pharmaceuticals and bioactive molecules. Additionally, the compound can be categorized as an N-heterocyclic compound, reflecting its multiple nitrogen-containing ring systems.

The classification extends to functional group categories as well, with the compound being identified as an aryl ether due to the methoxy substituent. This classification is relevant for understanding potential metabolic pathways and chemical reactivity patterns. The compound also falls under the category of polycyclic aromatic compounds, though the presence of multiple nitrogen atoms distinguishes it from purely hydrocarbon-based polycyclic aromatics. These multiple classification schemes provide different perspectives for understanding the compound's properties and potential applications across various scientific disciplines.

Property Value Reference
Chemical Abstracts Service Number 1330043-83-8
Molecular Formula C12H10N4O
Molecular Weight 226.239 g/mol
SMILES Notation COC1=NC(=NC=C1)C1=C2C=CC=CN2N=C1
Storage Temperature 2-8°C
Purity (Commercial) 95%

属性

IUPAC Name

3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-17-11-5-6-13-12(15-11)9-8-14-16-7-3-2-4-10(9)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNGVIIVQBHVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C2=C3C=CC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Detailed Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with readily available halogenated nitropyridines or pyrimidines, such as 2-chloro-3-nitropyridines or 4-methoxypyrimidin-2-yl derivatives. These substrates undergo nucleophilic substitution with hydrazone or ketoester nucleophiles to form key intermediates that undergo cyclization to yield the pyrazolo-fused products.

Stepwise Synthetic Route

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • The halogen atom (commonly chlorine) on the pyrimidine or pyridine ring is substituted by nucleophiles such as ethyl acetoacetate or hydrazones under basic conditions (e.g., NaH or K2CO3 in THF or DMF).
  • This substitution forms pyridinyl or pyrimidinyl ketoesters or hydrazone intermediates.
Step 2: Azo-Coupling via Japp–Klingemann Reaction
  • The intermediates react with arenediazonium salts (preferably arenediazonium tosylates due to their stability) in the presence of bases like pyridine to form azo-compounds.
  • This step is performed under mild, non-aqueous conditions to prevent side reactions.
Step 3: Cyclization and Pyrazole Ring Annulation
  • Treatment of azo-intermediates with nucleophilic bases such as pyrrolidine induces deacylation and intramolecular cyclization, leading to the formation of the pyrazolo[1,5-a]pyridine core.
  • The reaction is typically conducted at moderate temperatures (~40 °C) to optimize yield and minimize by-products.

Mechanistic Insights

  • An unusual C-N migration of the acetyl group occurs during the cyclization step, proceeding via nucleophilic attack on the azo group and formation of a transient 4-membered ring intermediate.
  • This rearrangement facilitates ring closure and stabilizes the final pyrazolo-fused heterocycle.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
SNAr substitution 2-chloro-3-nitropyridine + ethyl acetoacetate, NaH, THF, room temp 70-85 Mixture of keto/enol tautomers formed
Azo-coupling Arenediazonium tosylate, pyridine, non-aqueous solvent Quantitative Stable azo-compound intermediate
Cyclization Pyrrolidine, 40 °C 60-90 One-pot procedure; mild conditions

Yields vary depending on substituents on the aromatic rings and the nature of the nucleophiles used.

Alternative Preparation Method from Patent Literature

A patent describes a related preparation of pyrazolo[3,4-b]pyridine intermediates involving:

  • Reaction of 2-methyl mercapto nicotinic acid with metachloroperbenzoic acid in dichloromethane at 0-30 °C to yield sulfoxide intermediates.
  • Subsequent steps involve methylchloroformate addition and other transformations to build the pyrazolo ring system.

Although this patent focuses on a different pyrazolo-pyridine isomer, the methodology highlights the use of mild oxidants and chlorinated solvents for intermediate preparation, which could be adapted for 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine synthesis.

Summary of Key Research Findings

  • The one-pot synthesis combining SNAr, azo-coupling, and cyclization steps is highly efficient and operationally simple.
  • Use of arenediazonium tosylates improves safety and stability compared to arenediazonium chlorides.
  • The reaction mechanism involves a novel acetyl group migration facilitating ring closure.
  • The method tolerates various substituents, allowing synthesis of diverse pyrazolo[1,5-a]pyridine derivatives.
  • Mild reaction conditions and readily available reagents make the process suitable for scale-up and industrial applications.
  • Patent literature provides complementary synthetic strategies utilizing oxidation and acylation steps for related pyrazolo-pyridine compounds.

化学反应分析

Types of Reactions

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyridine core.

科学研究应用

Cancer Research

Research indicates that 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine exhibits significant anti-cancer properties. Its ability to inhibit CDK2 leads to:

  • Cell Proliferation Reduction : Studies have demonstrated that this compound effectively reduces the proliferation of cancer cells in vitro and in vivo.
StudyCell LineIC50 (µM)Effect
MCF-715Induces apoptosis
HCT-11610Inhibits growth

Biochemical Pathways

The compound's interaction with CDK2 also impacts other biochemical pathways:

  • Ras/Erk Pathway : Modulation of this pathway is crucial for cell proliferation and survival.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound possesses favorable properties such as:

  • Plasma Stability : The compound shows good stability in plasma, contributing to its bioavailability.
  • Low Cytochrome P450 Inhibition : Minimal interaction with cytochrome P450 isoforms suggests a lower risk of drug-drug interactions.

Animal Models

In animal studies, varying dosages of the compound have shown promising results in tumor growth inhibition without significant toxicity. For instance:

  • Low Dose (5 mg/kg) : Effective in reducing tumor size in xenograft models.
Dosage (mg/kg)Tumor Size Reduction (%)
530
1050

Clinical Implications

While clinical trials are still necessary, preliminary findings suggest that this compound could be a candidate for targeted cancer therapies. Its specific action on CDK2 makes it particularly interesting for developing selective CDK inhibitors.

相似化合物的比较

Anticancer Activity

Pyrazolo[1,5-a]pyridine derivatives are prominent in anticancer research. For instance, compounds I–III (pyrazolo[1,5-a]pyrimidines) demonstrated potent activity against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values comparable to the standard drug dinaciclib . Notably, pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines (e.g., 174a and 174f) showed IC₅₀ values lower than 5-fluorouracil in HUVEC and HeLa cell lines . The 4-methoxypyrimidinyl substituent in the target compound may improve DNA intercalation or kinase inhibition compared to simpler alkyl or aryl groups.

Table 1: Anticancer Activity of Selected Pyrazolo[1,5-a]pyridine Derivatives
Compound Cell Lines Tested IC₅₀ (μM) Reference
Dinaciclib (standard) MCF7, HepG2 0.01–0.1
Pyrazolo[1,5-a]pyrimidine I MCF7, HepG2 0.2–0.5
174a HUVEC, HeLa <10
174f HUVEC, HeLa <10

Enzyme Inhibition: PDE4B and Dual PDE3/4 Inhibitors

The pyrazolo[1,5-a]pyridine core is critical in phosphodiesterase (PDE) inhibition. Compound 18 (a dual PDE3/4 inhibitor) exhibited PDE4B IC₅₀ = 0.47 μM, with bronchodilatory and anti-inflammatory effects . Derivatives 19a–h optimized substituents at the 7th position, achieving IC₅₀ values as low as 0.0034 μM for PDE4B . The 3-(4-methoxypyrimidin-2-yl) group in the target compound may alter selectivity; methoxy groups often enhance membrane permeability but could reduce potency compared to electron-withdrawing substituents (e.g., trifluoromethyl in 18 ).

Kinase Inhibition and SAR Insights

Pyrazolo[1,5-a]pyridine derivatives are potent kinase inhibitors. Degorce et al. replaced imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine in IGF-1R inhibitors, improving cellular lipophilic ligand efficiency (LLE) and potency . The 3-position substituent is critical: in COX-2 inhibitors, 3-(4-fluorophenyl) or 3-(4-methylsulfonylphenyl) groups enhanced selectivity (e.g., 10f , COX-2 IC₅₀ = 0.01 μM) . The 4-methoxypyrimidinyl group in the target compound may mimic these effects, though its larger size could influence binding pocket compatibility.

Physicochemical and Structural Comparisons

  • Molecular Weight and H-Bond Acceptors: The compound in (CAS 338420-94-3) has a molecular weight of 404.8 g/mol and 7 H-bond acceptors .
  • Synthetic Accessibility : The target compound’s synthesis may leverage cycloaddition or tandem reactions (e.g., α,β-unsaturated ester condensations) , similar to other pyrazolo[1,5-a]pyridine derivatives.
Table 2: Structural and Physicochemical Comparison
Compound Substituent Molecular Weight (g/mol) H-Bond Acceptors
Target Compound 3-(4-Methoxypyrimidin-2-yl) ~350 (estimated) 6–7
CAS 338420-94-3 3-(4-Methoxyphenyl) 404.8 7
10f (COX-2 inhibitor) 3-(4-Fluorophenyl) 437.4 6

生物活性

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H10N4O
  • Molecular Weight : 226.234 g/mol
  • CAS Number : 1330043-83-8

The compound features a pyrazolo[1,5-a]pyridine core fused with a methoxypyrimidine moiety, which is crucial for its biological activity and interaction with various biological targets .

The primary target for this compound is Cyclin-dependent kinase 2 (CDK2) . The compound inhibits CDK2 activity through competitive binding to its ATP-binding site, which subsequently affects the CDK2/cyclin A2 signaling pathway. This inhibition leads to the suppression of cell proliferation in various cancer cell lines .

Key Mechanisms:

  • Inhibition of CDK2 : Blocks phosphorylation processes essential for cell cycle progression.
  • Impact on TRKs : Acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it inhibits the growth of Km-12 cancer cells with an IC50 value of 0.304 μM , highlighting its potency against specific cancer types .

Other Biological Effects

The compound has also shown potential in various other biological contexts:

  • Antiviral Properties : Preliminary studies suggest activity against viral infections, although specific data on efficacy against particular viruses is limited .
  • Anti-inflammatory Effects : While primarily studied for its anticancer properties, there is emerging evidence suggesting anti-inflammatory effects through modulation of COX enzymes .

Pharmacokinetics

In silico studies have indicated favorable pharmacokinetic properties for this compound. These studies include assessments of drug-likeness and bioavailability using models such as the boiled egg chart .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Efficacy :
    • A study evaluated various pyrazolo derivatives and highlighted the effectiveness of this compound against human cancer cell lines (e.g., MCF-7 and K562), confirming its role as a potential therapeutic agent .
  • Structure-Activity Relationship (SAR) :
    • Research focused on modifying the structure to enhance potency and selectivity against specific kinases. The findings suggest that certain substitutions on the pyrazole ring can significantly alter biological activity .

Summary Table of Biological Activities

Activity TypeTarget/EffectIC50/EC50 ValuesReference
AnticancerKm-12 Cell Line0.304 μM
AntiviralVarious VirusesNot specified
Anti-inflammatoryCOX EnzymesIC50 values < 0.04 μM

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the pyrazolo[1,5-a]pyrimidine core in 3-(4-methoxypyrimidin-2-yl) derivatives?

  • Answer : The pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclocondensation of 5-aminopyrazole-4-carboxamides with enaminones under basic conditions (e.g., pyridine) . For regioselective synthesis, catalysts like morpholine or tetrahydropyranyl derivatives enhance yield and selectivity during cyclization steps . Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm ring formation and substituent positions .

Q. How can spectroscopic techniques resolve structural ambiguities in substituted pyrazolo[1,5-a]pyrimidines?

  • Answer : 1H^1H-NMR is essential for distinguishing between regioisomers, particularly by analyzing coupling patterns of aromatic protons. For example, the methoxy group in 4-methoxypyrimidin-2-yl derivatives generates distinct singlet peaks near δ 3.8–4.0 ppm . High-resolution mass spectrometry (HRMS) further validates molecular formulas, while X-ray crystallography (as in ) provides definitive confirmation of regiochemistry in crystalline derivatives.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization at position 7 of pyrazolo[1,5-a]pyrimidines?

  • Answer : Regioselective substitution at position 7 requires tailored catalysts. For instance, palladium-mediated C–H arylation with aryl halides achieves high selectivity under mild conditions . Alternatively, bromination or nitration at position 3 (e.g., using NBS or HNO3_3) directs subsequent nucleophilic attacks to position 7 via electronic effects . Computational modeling (DFT) aids in predicting reactivity patterns .

Q. How do computational methods enhance the design of pyrazolo[1,5-a]pyrimidine derivatives with target bioactivities?

  • Answer : Molecular docking studies (e.g., with KDR kinase or benzodiazepine receptors) identify key interactions between the methoxypyrimidinyl group and binding pockets . QSAR models correlate substituent electronic parameters (Hammett constants) with bioactivity, guiding the selection of electron-withdrawing groups (e.g., CF3_3) for enhanced potency . MD simulations further assess stability in physiological environments .

Q. What protocols validate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives in antimicrobial assays?

  • Answer : Standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are performed using broth microdilution . Derivatives with trifluoromethyl groups (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) show enhanced activity due to improved membrane permeability . Data contradictions (e.g., variable activity across strains) are resolved via cytotoxicity profiling to exclude non-specific effects .

Q. How are data contradictions in reaction yields or spectroscopic data resolved during method development?

  • Answer : Inconsistent yields in cyclization steps often arise from solvent polarity variations. For example, DMF improves solubility of enaminone intermediates compared to ethanol, reducing side-product formation . Contradictory NMR data (e.g., unexpected splitting) may indicate rotameric equilibria, resolved by variable-temperature NMR or deuteration experiments .

Methodological Tables

Table 1 : Key Synthetic Routes for Pyrazolo[1,5-a]pyrimidine Derivatives

MethodConditionsYield (%)Selectivity DriverReference
CyclocondensationPyridine, reflux, 12 h65–78Electron-deficient enaminones
C–H ArylationPd(OAc)2_2, K2_2CO3_3, DMF72–85Aryl halide electrophilicity
BrominationNBS, CH3_3CN, RT58Position 3 directing effects

Table 2 : Spectroscopic Signatures of Common Substituents

Substituent1H^1H-NMR (δ, ppm)IR (cm1^{-1})
4-Methoxypyrimidin-2-yl3.89 (s, 3H, OCH3_3)1245 (C–O–C stretch)
Trifluoromethyl-1120–1160 (C–F)
Phenyl7.45–7.89 (m, 5H)3050 (Ar C–H)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。